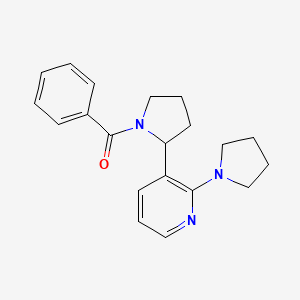
(R)-3-Aminodihydrofuran-2(3H)-one hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Aminodihydrofuran-2(3H)-one hydrobromide is a chiral compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an aminodihydrofuranone core. The hydrobromide salt form enhances its solubility and stability, making it suitable for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Aminodihydrofuran-2(3H)-one hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a dihydrofuranone derivative.
Amination: The precursor undergoes an amination reaction, where an amino group is introduced into the dihydrofuranone ring. This step often requires the use of reagents like ammonia or amines under controlled conditions.
Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chromatography or crystallization are employed.
Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the ®-3-Aminodihydrofuran-2(3H)-one with hydrobromic acid.
Industrial Production Methods
Industrial production of ®-3-Aminodihydrofuran-2(3H)-one hydrobromide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
®-3-Aminodihydrofuran-2(3H)-one hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted aminodihydrofuranones.
Scientific Research Applications
®-3-Aminodihydrofuran-2(3H)-one hydrobromide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-Aminodihydrofuran-2(3H)-one hydrobromide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Aminodihydrofuran-2(3H)-one hydrobromide: The enantiomer of the compound with different biological activity.
3-Aminodihydrofuran-2(3H)-one hydrochloride: A similar compound with a different counterion.
3-Aminodihydrofuran-2(3H)-one: The parent compound without the hydrobromide salt.
Uniqueness
®-3-Aminodihydrofuran-2(3H)-one hydrobromide is unique due to its chiral nature and the presence of the hydrobromide salt, which enhances its solubility and stability. These properties make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C4H8BrNO2 |
|---|---|
Molecular Weight |
182.02 g/mol |
IUPAC Name |
(3R)-3-aminooxolan-2-one;hydrobromide |
InChI |
InChI=1S/C4H7NO2.BrH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/t3-;/m1./s1 |
InChI Key |
MKLNTBLOABOJFZ-AENDTGMFSA-N |
Isomeric SMILES |
C1COC(=O)[C@@H]1N.Br |
Canonical SMILES |
C1COC(=O)C1N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R,7S)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B11817003.png)






![(3S)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid](/img/structure/B11817047.png)



![Benzyl 5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate](/img/structure/B11817073.png)

![(2S,3S)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11817075.png)
